3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone
Overview
Description
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone, also known as MF-Tricyclic (MFT) is a synthetic compound derived from quinazolinone, a heterocyclic compound with a wide range of biological activities. MFT has been found to have a number of applications in the scientific research field, including as an inhibitor of protein tyrosine phosphatases, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX).
Scientific Research Applications
Antitumor Activities
One of the key applications of this compound and its derivatives is in the realm of antitumor research. The farnesyl protein transferase inhibitor, a derivative of quinazolinone, has shown significant antitumor effects following oral administration in mice, highlighting its potential for cancer treatment (Venet, End, & Angibaud, 2003). Additionally, quinazolinone derivatives have been evaluated for their cytotoxic activities against human tumor cell lines, with some compounds demonstrating favorable cytotoxicity (Gürsoy & Karalı, 2003). These findings suggest the compound's derivatives as promising candidates for antitumor agents.
Antimicrobial Properties
Quinazolinone derivatives have also been explored for their antimicrobial potential. A study on quinazolinone peptide derivatives reported moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kapoor, Nabi, Gupta, & Gupta, 2017). This suggests that peptide derivatives of quinazolinone could serve as a foundation for developing new antimicrobial agents.
Development of Fluorescent Chemical Sensors
Another noteworthy application is the development of fluorescent chemical sensors. A particular study used a quinazolinone derivative as a fluoroionophore for Fe(3+) sensitive optochemical sensor, demonstrating its utility in detecting iron ions with high selectivity and sensitivity (Xiaobing Zhang, Cheng, Wei-Jun Zhang, Shen, & Yu, 2007). This application is crucial for environmental monitoring and biomedical research, where the precise detection of specific ions is necessary.
properties
IUPAC Name |
3-(2-chlorophenyl)-6-fluoro-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-9-18-13-7-6-10(17)8-11(13)15(20)19(9)14-5-3-2-4-12(14)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDLGASFRRAUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197869 | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone | |
CAS RN |
49579-12-6 | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049579126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.